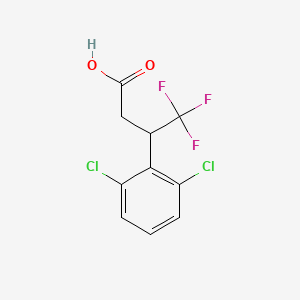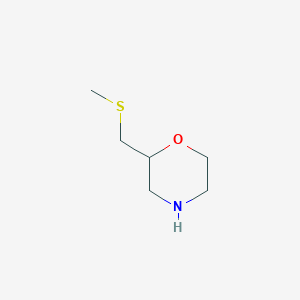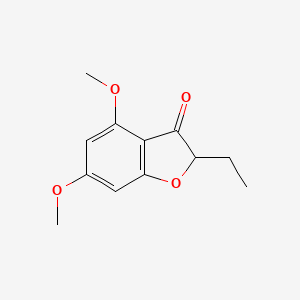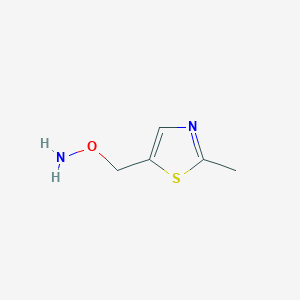
3-amino-1-(1-hydroxycyclobutyl)cyclobutan-1-ol hydrochloride, Mixture of diastereomers
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-amino-1-(1-hydroxycyclobutyl)cyclobutan-1-ol hydrochloride, a mixture of diastereomers, is a versatile chemical compound with a molecular weight of 193.7 g/mol . This compound is known for its unique blend of reactivity and stability, making it a valuable asset for advanced research and development .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-amino-1-(1-hydroxycyclobutyl)cyclobutan-1-ol hydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. The reaction conditions often include the use of specific catalysts and solvents to facilitate the formation of the cyclobutane ring structure. Detailed synthetic routes and reaction conditions are proprietary and may vary depending on the desired purity and yield.
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis methods to produce larger quantities. This process requires optimization of reaction conditions, including temperature, pressure, and reaction time, to ensure consistent quality and yield. The use of high-purity starting materials and advanced purification techniques is essential to achieve the desired product specifications.
化学反応の分析
Types of Reactions
3-amino-1-(1-hydroxycyclobutyl)cyclobutan-1-ol hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The amino and hydroxyl groups can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield ketones or aldehydes, while reduction reactions can produce alcohols or amines .
科学的研究の応用
3-amino-1-(1-hydroxycyclobutyl)cyclobutan-1-ol hydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 3-amino-1-(1-hydroxycyclobutyl)cyclobutan-1-ol hydrochloride involves its interaction with specific molecular targets and pathways. The compound’s amino and hydroxyl groups enable it to form hydrogen bonds and other interactions with biomolecules, influencing their structure and function. Detailed studies on its molecular targets and pathways are ongoing to elucidate its full mechanism of action .
類似化合物との比較
Similar Compounds
- 3-amino-3-(hydroxymethyl)cyclobutan-1-ol hydrochloride
- 3-(aminomethyl)cyclobutan-1-ol hydrochloride
Uniqueness
3-amino-1-(1-hydroxycyclobutyl)cyclobutan-1-ol hydrochloride stands out due to its unique cyclobutane ring structure and the presence of both amino and hydroxyl functional groups. This combination of features imparts distinct reactivity and stability, making it a valuable compound for various research and industrial applications .
特性
分子式 |
C8H16ClNO2 |
|---|---|
分子量 |
193.67 g/mol |
IUPAC名 |
3-amino-1-(1-hydroxycyclobutyl)cyclobutan-1-ol;hydrochloride |
InChI |
InChI=1S/C8H15NO2.ClH/c9-6-4-8(11,5-6)7(10)2-1-3-7;/h6,10-11H,1-5,9H2;1H |
InChIキー |
KBVIOAGDOCDQLB-UHFFFAOYSA-N |
正規SMILES |
C1CC(C1)(C2(CC(C2)N)O)O.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














![10-(6-fluoro-1-hydroxy-3H-2,1-benzoxaborol-4-yl)-4,4-dimethyl-1,10-diazatricyclo[6.4.0.02,6]dodeca-2(6),7-dien-9-one](/img/structure/B13532151.png)
![2-{[(Tert-butoxy)carbonyl]amino}-4-methyl-3-(propan-2-yl)pentanoicacid](/img/structure/B13532152.png)
